3-Chloro-4-(trifluoromethyl)benzoic acid

Overview

Description

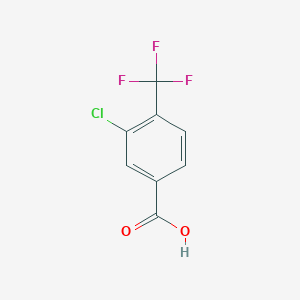

3-Chloro-4-(trifluoromethyl)benzoic acid (CAS: 32557-37-2) is a halogenated benzoic acid derivative with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.57 g/mol . This compound features a trifluoromethyl (-CF₃) group at the 4-position and a chlorine atom at the 3-position on the benzene ring. Its structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor for herbicides like acifluorfen and fomesafen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzoic acid typically involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable reagent, followed by acidification. One method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, then etherifying with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidifying the etherate to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. This method utilizes mixed acids within microreactors to achieve high conversion rates and selectivity. The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, resulting in a conversion rate of 83.03% and a selectivity of 79.52% .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction: The nitro derivatives can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nitration: Mixed acids (HNO3/H2SO4) in microreactors.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

Nitration: Nitro derivatives of this compound.

Substitution: Substituted benzoic acids.

Reduction: Amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

CTFBA serves as an intermediate in the synthesis of various biologically active compounds, particularly in the development of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets.

Case Study: Drug Development

In a study examining the synthesis of new analgesics, CTFBA was utilized to create derivatives that exhibited enhanced pharmacokinetic properties. These derivatives demonstrated improved bioavailability and efficacy in preclinical models of pain management.

Antimicrobial Activity

CTFBA has shown promising antimicrobial properties against several Gram-positive bacteria. Its derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/ml, indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of CTFBA Derivatives

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 3-Chloro-4-(trifluoromethyl)benzoic acid | 0.78 - 3.125 | Staphylococcus aureus |

| 4-Chloro-3-(trifluoromethoxy)benzoic acid | 1.5 - 5.0 | Bacillus subtilis |

| 3-Fluoro-4-methylbenzoic acid | 2.0 - 6.0 | Enterococcus faecalis |

Anticancer Properties

Research indicates that CTFBA and its derivatives have antiproliferative effects against melanoma cell lines, making them potential candidates for cancer treatment.

Case Study: Antiproliferative Effects on Melanoma

A recent study evaluated the effects of CTFBA on melanoma cell proliferation, revealing significant growth inhibition at concentrations as low as 10 µM. The presence of the trifluoromethyl group is believed to enhance these effects due to increased metabolic stability.

Enzyme Inhibition

CTFBA has been studied for its ability to modulate enzyme activity, particularly in relation to cathepsins B and L, which are involved in protein degradation pathways.

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | Activity (%) at 10 µM |

|---|---|---|

| Cathepsin B | This compound | 467.3 ± 3.9 |

| Cathepsin L | This compound | Significant activation |

Industrial Applications

CTFBA is also utilized in the production of agrochemicals and specialty chemicals, where its unique chemical properties contribute to the development of effective agricultural products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following section compares 3-chloro-4-(trifluoromethyl)benzoic acid with structurally analogous compounds, focusing on substituent effects, synthesis, toxicity, and applications.

Structural Analogs and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) enhances acidity and stability compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups .

- Halogen Effects : Chlorine at the 3-position increases steric hindrance and resistance to oxidative degradation compared to fluorine .

Research Findings and Trends

- Synthetic Efficiency : Recent advances in catalytic methods (e.g., Pd-catalyzed cross-coupling) have improved yields for trifluoromethylated benzoic acids .

- Environmental Impact : Chlorinated derivatives require careful handling due to persistence in ecosystems, whereas fluorinated analogs show faster degradation .

- Patent Activity : Derivatives like (Z)-4-(3-(3-Chloro-4-CF₃-phenyl)-tetrafluorobut-enyl)benzoic acid are patented for anti-inflammatory applications .

Biological Activity

3-Chloro-4-(trifluoromethyl)benzoic acid is a compound of significant interest in pharmaceutical and agricultural research due to its unique chemical properties and biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.

This compound (CAS Number: 115754-20-6) has the following molecular characteristics:

- Molecular Formula : CHClFO

- Molecular Weight : 222.57 g/mol

- Chemical Structure : The compound features a chlorinated aromatic ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Antibacterial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antibacterial properties. Specifically, salicylanilide esters containing this moiety have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Salicylanilide derivatives with the 4-(trifluoromethyl)benzoic acid moiety demonstrated MICs as low as 0.49 μmol/L against MDR-TB strains, indicating potent antibacterial activity comparable to standard treatments like isoniazid .

- Resistance Profile : These compounds do not exhibit cross-resistance with conventional antibiotics, making them promising candidates for treating resistant infections .

Antifungal Activity

The antifungal potential of this compound has also been explored through its esters. Studies have shown varying degrees of efficacy against different fungal strains.

Antifungal Efficacy:

- Minimum Inhibitory Concentrations (MICs) : The most active derivatives exhibited MICs ranging from 0.49 µmol/L against filamentous fungi to ≥15.63 µmol/L for yeast strains .

- Target Strains : Notably effective against Trichophyton mentagrophytes and Microsporum gypseum, while showing limited activity against Candida species .

Case Studies:

- Mechanism of Action : The incorporation of the trifluoromethyl group has been linked to improved interactions with biological targets, enhancing the potency of drugs in clinical settings .

- FDA Approved Drugs : Several FDA-approved drugs containing trifluoromethyl groups have demonstrated significant anticancer activities, suggesting a potential pathway for further research into similar compounds .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (μmol/L) | Notes |

|---|---|---|---|

| Antibacterial | M. tuberculosis | ≤0.49 | Effective against MDR strains |

| Antifungal | Trichophyton mentagrophytes | 0.49 | Higher susceptibility in filamentous fungi |

| Antifungal | Candida species | ≥15.63 | Limited activity noted |

| Anticancer | Various cancer cell lines | TBD | Potential enhanced efficacy due to trifluoromethyl group |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-chloro-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of 4-(trifluoromethyl)benzoic acid using chlorine gas in the presence of FeCl₃ (20–40°C, 12–24 hours) . Alternatively, cross-coupling reactions using boronic acid intermediates (e.g., 3-chloro-4-(trifluoromethyl)phenylboronic acid) with CO₂ under palladium catalysis offer a route with higher regioselectivity . Yield optimization requires precise control of stoichiometry (e.g., 1.2 eq Cl₂) and inert atmospheres to prevent side reactions like over-chlorination.

Q. How can HPLC be validated for quantifying this compound purity in reaction mixtures?

- Methodological Answer : Use a reversed-phase C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:water (60:40 v/v, 0.1% trifluoroacetic acid) at 1.0 mL/min. UV detection at 254 nm provides linearity (R² > 0.999) across 0.1–100 µg/mL. Recovery rates of 98.0–103% and RSD < 1.2% confirm precision . Internal standards (e.g., 4-fluoro analogs) improve accuracy in complex matrices.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR shows a singlet at δ -62 ppm (CF₃), while ¹H NMR reveals aromatic protons as doublets (J = 8.5 Hz) at δ 7.8–8.2 ppm .

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : ESI-MS ([M-H]⁻) at m/z 238.98 (calculated for C₈H₄ClF₃O₂) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the acidity and reactivity of this compound in catalytic reactions?

- Methodological Answer : The electron-withdrawing CF₃ group increases acidity (pKa ~ 1.5–2.0) compared to unsubstituted benzoic acid (pKa ~ 4.2), enhancing its role as a ligand in metal-catalyzed reactions. DFT calculations (B3LYP/6-311+G(d,p)) show a 15% higher electrophilicity index, favoring nucleophilic aromatic substitution at the 3-chloro position . Experimental validation via Hammett plots (σₚ = +0.54) correlates with kinetic data in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELXL for refinement with high-resolution data (d ≤ 0.8 Å). For twinned crystals, apply the TwinRotMat algorithm in SHELXT to deconvolute overlapping reflections . Discrepancies in bond lengths (e.g., C-Cl = 1.73–1.77 Å vs. DFT-predicted 1.70 Å) may arise from thermal motion; anisotropic displacement parameters (Uij) should be refined to adjust for libration effects .

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Dock the compound into target enzymes (e.g., COX-2 or CYP450) using AutoDock Vina. Parameterize the CF₃ group with RESP charges derived from HF/6-31G* calculations. MD simulations (AMBER force field, 100 ns) assess binding stability—key interactions include H-bonding with Arg120 and hydrophobic contacts with Phe504 . Validate predictions with in vitro IC₅₀ assays (e.g., fluorescence polarization).

Q. Methodological Challenges and Comparative Analysis

Q. Why might chlorination and cross-coupling routes produce conflicting yields, and how can this be mitigated?

- Analysis : Chlorination (FeCl₃ route) may yield 75–80% but suffers from di- or tri-chlorinated byproducts. Cross-coupling (Pd(PPh₃)₄, K₂CO₃) achieves >90% purity but requires expensive boronic acid precursors. TLC monitoring (hexane:EtOAc 3:1) at intermediate steps identifies side products. Optimize by combining routes: use chlorination for initial functionalization, followed by Suzuki coupling for regioselective modification .

Q. Key Research Citations

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXPRKSPAZWHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611137 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-20-6 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.